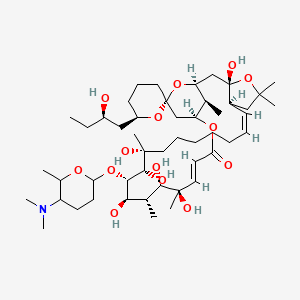

Ossamycin

Description

Properties

Molecular Formula |

C49H85NO14 |

|---|---|

Molecular Weight |

912.2 g/mol |

IUPAC Name |

(1S,3S,6'R,7S,8E,15R,16R,17S,18R,19R,20S,21R,22E,26S,28R,30R)-17-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-[(2R)-2-hydroxybutyl]-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one |

InChI |

InChI=1S/C49H85NO14/c1-11-34(51)26-35-19-17-24-48(62-35)28-37-30(2)38(63-48)29-49(58)33(27-45(5,6)64-49)18-15-13-12-14-16-23-46(7,56)44(55)42(61-40-21-20-36(50(9)10)32(4)59-40)41(53)31(3)43(54)47(8,57)25-22-39(52)60-37/h15,18,22,25,30-38,40-44,51,53-58H,11-14,16-17,19-21,23-24,26-29H2,1-10H3/b18-15+,25-22+/t30-,31+,32?,33+,34+,35+,36?,37-,38-,40?,41+,42-,43-,44+,46+,47+,48+,49-/m0/s1 |

InChI Key |

XGECDDPXIKFBTE-ZVNFYDRVSA-N |

Isomeric SMILES |

CC[C@H](C[C@H]1CCC[C@]2(O1)C[C@H]3[C@@H]([C@@H](O2)C[C@]4([C@@H](CC(O4)(C)C)/C=C/CCCCC[C@@]([C@@H]([C@H]([C@@H]([C@H]([C@@H]([C@](/C=C/C(=O)O3)(C)O)O)C)O)OC5CCC(C(O5)C)N(C)C)O)(C)O)O)C)O |

Canonical SMILES |

CCC(CC1CCCC2(O1)CC3C(C(O2)CC4(C(CC(O4)(C)C)C=CCCCCCC(C(C(C(C(C(C(C=CC(=O)O3)(C)O)O)C)O)OC5CCC(C(O5)C)N(C)C)O)(C)O)O)C)O |

Synonyms |

ossamycin |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Ossamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ossamycin is a fermentation-derived macrolide antibiotic renowned for its potent antifungal and cytotoxic properties. First isolated in 1965 from the soil bacterium Streptomyces hygroscopicus var. ossamyceticus, this complex natural product has garnered significant interest within the scientific community. Its unique chemical architecture, featuring a 24-membered macrolide ring with a distinctive 6,6-spiroacetal moiety, underpins its biological activity. This compound exerts its effects through the specific inhibition of the mitochondrial F1F0-ATP synthase, a critical enzyme in cellular energy production. This technical guide provides an in-depth exploration of the origin of this compound, detailing its discovery, the producing microorganism, biosynthesis, and methods for its production and characterization.

Discovery and Producing Organism

This compound was first reported in 1965 following its isolation from the culture broth of a Streptomyces strain.[1][2] This strain, designated Streptomyces hygroscopicus var. ossamyceticus, was originally isolated from a soil sample collected in South America. The producing organism is a Gram-positive, filamentous bacterium belonging to the Actinomycetales order, a group well-known for its prolific production of secondary metabolites with diverse biological activities.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a large 127-kbp biosynthetic gene cluster (BGC).[3][4] This BGC encodes a suite of enzymes responsible for the assembly of the macrolide backbone, its subsequent modification, and the attachment of a unique amino sugar.

The core structure of this compound is assembled by a Type I modular polyketide synthase (PKS).[3] In a fascinating and relatively rare example of programmed iteration, the this compound PKS utilizes only 14 extension modules to carry out 15 cycles of polyketide chain extension.[3] The starter unit for this assembly is the unusual precursor, isobutyrylmalonyl-CoA.[3]

Following the assembly of the polyketide chain, a series of post-PKS modifications occur. These include several stereospecific hydroxylations catalyzed by cytochrome P450 enzymes.[3] A key feature of this compound's structure is the 6,6-spiroacetal moiety, the formation of which is believed to be catalyzed by a putative spirocyclase enzyme, OssO.[3][5] The final step in the biosynthesis is the glycosylation of the macrolide core with the rare deoxyaminohexose sugar, L-ossamine, at the C-8 position.[3]

Signaling Pathway of this compound's Mode of Action

This compound's primary mechanism of action is the potent and specific inhibition of the mitochondrial F1F0-ATP synthase (also known as Complex V) of the electron transport chain.[3][6] This enzyme is crucial for the production of ATP, the main energy currency of the cell. By binding to the F0 subunit of the synthase, this compound is thought to disrupt the proton translocation that drives ATP synthesis.[6] This leads to a depletion of cellular ATP, ultimately triggering apoptosis (programmed cell death) in susceptible cells.

Figure 1: Inhibition of Mitochondrial F1F0-ATPase by this compound.

Quantitative Data

While specific fermentation yields for this compound are not widely reported in public literature, studies on related compounds produced by Streptomyces hygroscopicus suggest that yields can be significantly enhanced through metabolic engineering and process optimization, with some engineered strains producing other macrolides in the hundreds of mg/L range.[7][8][9]

The biological activity of this compound has been quantified against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent cytotoxic effects.

| Cell Line | Cancer Type | IC50 (µM) |

| SUIT-2 | Pancreatic Cancer | Data not available |

| MIA PaCa-2 | Pancreatic Cancer | Data not available |

| PAECs | Not specified | Data not available |

Note: Specific IC50 values for this compound against a broad, standardized panel of cancer cell lines are not consistently available in the cited literature. The table structure is provided as a template for data that would be highly valuable to the target audience.

| Fungal Pathogen | MIC (µg/mL) |

| Candida albicans | Data not available |

| Aspergillus fumigatus | Data not available |

| Cryptococcus neoformans | Data not available |

Note: The table of MIC values is a template to highlight the type of quantitative data that is of high interest for this compound.

Experimental Protocols

Fermentation of Streptomyces hygroscopicus var. ossamyceticus

Materials:

-

Streptomyces hygroscopicus var. ossamyceticus strain

-

Seed Medium (per liter): 30 g Tryptic Soy Broth, 103 g Sucrose, 5 g Yeast Extract

-

Production Medium (per liter): 20 g Soluble Starch, 40 g Dextrin, 10 g Soybean Meal, 1 g K2HPO4, 0.5 g MgSO4·7H2O, 4 g CaCO3

-

Shake flasks

-

Incubator shaker

Procedure:

-

Inoculate a loopful of S. hygroscopicus var. ossamyceticus from a solid culture into a flask containing the seed medium.

-

Incubate the seed culture at 28-30°C with agitation (e.g., 200-250 rpm) for 2-3 days until good growth is observed.

-

Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Incubate the production culture at 28-30°C with agitation for 5-7 days.

Extraction and Purification of this compound

Materials:

-

Fermentation broth from S. hygroscopicus var. ossamyceticus

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvent systems for chromatography (e.g., gradients of hexane and ethyl acetate)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

-

Separate the mycelium from the fermentation broth by centrifugation or filtration.

-

Extract the mycelial cake and the supernatant separately with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of increasingly polar solvents to separate the components.

-

Monitor the fractions by Thin Layer Chromatography (TLC) and pool the fractions containing this compound.

-

Further purify the this compound-containing fractions by HPLC to obtain the pure compound.

Structure Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques and ultimately confirmed by X-ray crystallography.[2]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the elemental composition and molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for elucidating the carbon-hydrogen framework of the molecule.[10][11][12][13][14] Techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of atoms within the molecule.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure of the molecule, including its absolute stereochemistry.[2][15]

Conclusion

This compound stands as a testament to the vast chemical diversity present in the microbial world. Its intricate structure, fascinating biosynthesis, and potent biological activity make it a compelling subject for further research and development. A deeper understanding of its origin and production provides a foundation for efforts to engineer novel analogs with improved therapeutic properties and to optimize its production for potential clinical applications. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of natural product drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure of the spiroketal-macrolide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The biosynthetic pathway to this compound, a macrocyclic polyketide bearing a spiroacetal moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] The biosynthetic pathway to this compound, a macrocyclic polyketide bearing a spiroacetal moiety | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Understanding and exploiting the mechanistic basis for selectivity of polyketide inhibitors of F(0)F(1)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enhanced ascomycin production in Streptomyces hygroscopicus var. ascomyceticus by employing polyhydroxybutyrate as an intracellular carbon reservoir and optimizing carbon addition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Optimization of tetramycin production in Streptomyces ahygroscopicus S91 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. diva-portal.org [diva-portal.org]

- 12. Enhancing the resolution of 1H and 13C solid-state NMR spectra by reduction of anisotropic bulk magnetic susceptibility broadening - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure of the spiroketal-macrolide this compound. | Semantic Scholar [semanticscholar.org]

Ossamycin: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ossamycin is a macrocyclic polyketide natural product first isolated from Streptomyces hygroscopicus var. ossamyceticus.[1] As a member of the 22- to 26-membered macrocyclic polyketide family, which also includes the well-studied oligomycins and rutamycins, this compound has garnered significant interest within the scientific community.[2][3] Its complex chemical architecture, featuring a 24-membered macrolide ring, a distinctive 6,6-spiroketal, and a 5-membered hemiketal ring system, presents a fascinating subject for chemical and biological investigation.[4][5] Attached to this intricate aglycone is the rare deoxyamino sugar, L-ossamine.[2]

This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, including its physical and biological characteristics. Detailed experimental protocols for its structural elucidation and key biological assays are also presented, along with visualizations of its mechanism of action and biosynthetic pathway.

Chemical Structure and Properties

This compound is a structurally complex molecule with the molecular formula C49H85NO14 and a molar mass of 912.212 g·mol−1.[1] Its IUPAC name is (1S,3S,6′R,7S,8E,15R,16R,17S,18R,19R,20S,21R,22E,26S,28R,30R)-17-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6′-[(2R)-2-hydroxybutyl]-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2′-oxane]-24-one.[1] The absolute stereochemistry of this compound has been determined through single-crystal X-ray diffraction studies.[4][5]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C49H85NO14 | [1] |

| Molar Mass | 912.212 g·mol−1 | [1] |

| Appearance | Not Reported | |

| Melting Point | Not Reported | |

| Solubility | Not Reported | |

| Specific Rotation | Not Reported | |

| XLogP3 | 4.7 | [6] |

Biological Properties and Activity

This compound exhibits potent antifungal and cytotoxic activities, which are attributed to its function as a powerful inhibitor of the F0 component of mitochondrial F1F0-ATPase.[1] This inhibition of the proton channel of ATP synthase disrupts the process of oxidative phosphorylation, leading to a depletion of cellular ATP and ultimately cell death. Due to this mechanism, this compound has been identified as one of the most selective cytotoxic agents against the 60 human cancer cell lines in the National Cancer Institute's screen.[1]

Cytotoxicity

The cytotoxic effects of this compound against various human cancer cell lines are summarized below. The IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cell population.

| Cell Line | Cancer Type | IC50 (µM) |

| Various | 60 human cancer cell lines | Highly active (top 0.1% of 37,000 compounds) |

Specific IC50 values for individual cell lines are not consistently reported in publicly available literature.

Antifungal Activity

This compound's inhibition of mitochondrial ATPase also accounts for its significant antifungal properties. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Fungal Species | MIC (µg/mL) |

| Various pathogenic fungi | Potent activity |

Specific MIC values against a range of pathogenic fungi are not consistently reported in publicly available literature.

Experimental Protocols

The structural elucidation of this compound was a significant undertaking that relied on a combination of spectroscopic and crystallographic techniques. The following sections detail the generalized experimental protocols for these key analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity and stereochemistry of the atoms within the this compound molecule.

Methodology:

-

Sample Preparation: A purified sample of this compound (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.

-

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher). This typically includes:

-

1D NMR: 1H NMR to identify the proton environments and 13C NMR to identify the carbon environments.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish 1H-1H coupling networks and identify adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C atoms, which is crucial for assembling the molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing key information about the relative stereochemistry of the molecule.

-

-

-

Data Analysis: The acquired spectra are processed and analyzed to assign all proton and carbon signals and to piece together the complete structure of this compound, including the relative stereochemistry of its numerous chiral centers.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state and to establish the absolute stereochemistry.

Methodology:

-

Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown from a supersaturated solution. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: A suitable single crystal is mounted on a goniometer and placed in a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

The initial phasing of the diffraction data is performed to generate an initial electron density map.

-

A molecular model of this compound is built into the electron density map.

-

The model is refined against the experimental data to improve the fit and determine the final atomic coordinates, bond lengths, and bond angles. The absolute stereochemistry can be determined using anomalous dispersion effects if a heavy atom is present or by using chiral reagents.

-

Signaling Pathways and Mechanism of Action

The primary molecular target of this compound is the F1F0-ATPase (ATP synthase) located in the inner mitochondrial membrane. By binding to the F0 subunit, this compound blocks the flow of protons through the channel, which is essential for the rotation of the enzyme's central stalk and the subsequent synthesis of ATP from ADP and inorganic phosphate.

The disruption of ATP synthesis has profound downstream effects on cellular signaling pathways, particularly those sensitive to the cell's energy status. One of the key pathways affected is the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and survival. A reduction in cellular ATP levels leads to the activation of AMP-activated protein kinase (AMPK), which in turn inhibits mTORC1 signaling. This can lead to the induction of apoptosis (programmed cell death).

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a modular polyketide synthase (PKS) system. The macrocyclic backbone is assembled from precursor units, followed by a series of post-PKS modifications including hydroxylations and the attachment of the L-ossamine sugar. A unique feature of this compound's biosynthesis is the programmed iteration on its modular PKS, where one module is used for two consecutive extension cycles.

Conclusion

This compound remains a molecule of significant interest due to its potent and selective biological activity. Its complex structure and mechanism of action provide a rich platform for further research in medicinal chemistry and chemical biology. This technical guide has summarized the current knowledge on the chemical structure and properties of this compound, providing a valuable resource for researchers and professionals in the field of drug discovery and development. Further studies to fully elucidate its pharmacological profile and potential therapeutic applications are warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous Induction of Apoptotic and Survival Signaling Pathways in Macrophage-Like THP-1 Cells by Shiga Toxin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distinct Signaling Events Downstream of mTOR Cooperate To Mediate the Effects of Amino Acids and Insulin on Initiation Factor 4E-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of the spiroketal-macrolide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The biosynthetic pathway to this compound, a macrocyclic polyketide bearing a spiroacetal moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

Ossamycin's Mechanism of Action on Mitochondrial ATPase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ossamycin is a macrolide antibiotic produced by Streptomyces hygroscopicus var. ossamyceticus. It is a potent and specific inhibitor of the mitochondrial F1F0-ATPase (also known as ATP synthase or Complex V), a critical enzyme complex responsible for the majority of cellular ATP synthesis.[1][2] This guide provides a comprehensive overview of this compound's mechanism of action, with a focus on its interaction with the F0 subunit of the ATPase. It includes a summary of its inhibitory effects, detailed experimental protocols for its study, and visualizations of the relevant pathways and workflows.

Core Mechanism of Action: Inhibition of the F0 Proton Channel

The mitochondrial F1F0-ATPase is a molecular motor composed of two main domains: the F1 domain, which protrudes into the mitochondrial matrix and contains the catalytic sites for ATP synthesis, and the F0 domain, which is embedded in the inner mitochondrial membrane and forms a proton channel.[3][4] The flow of protons through the F0 channel drives the rotation of a central stalk, which in turn induces conformational changes in the F1 domain, leading to the synthesis of ATP from ADP and inorganic phosphate.[4]

This compound, like the well-characterized inhibitor oligomycin, targets the F0 subunit of the ATPase.[2][5] By binding to the c-ring of the F0 domain, this compound physically obstructs the proton channel, preventing the translocation of protons across the inner mitochondrial membrane.[6][7] This blockage of proton flow uncouples the electron transport chain from oxidative phosphorylation, leading to the inhibition of ATP synthesis.[5] The binding site for this compound is located on subunit c of the F0 complex, in close proximity to the binding sites of other F0 inhibitors such as oligomycin and venturicidin.[6]

Quantitative Data on Inhibitory Effects

| Inhibitor | Relative Concentration for 50% Inhibition (I50) |

| This compound | Data not available in reviewed literature. Potency is reported to be comparable to oligomycin. |

| Oligomycin A | 1.0 |

| Oligomycin B | 0.7 |

| Oligomycin C | 10.0 |

| Rutamycin (Oligomycin D) | 0.7 |

Data for Oligomycin isomers adapted from Lardy, H. A., et al. (1965). Biochemistry, 4(3), 552–560.[5]

Experimental Protocols

The following protocols provide detailed methodologies for studying the inhibitory effects of this compound on mitochondrial ATPase.

Isolation of Mitochondria from Cultured Cells

This protocol describes the isolation of functional mitochondria from cultured cells using differential centrifugation.

Materials:

-

Cultured cells (e.g., HeLa, HEK293)

-

Phosphate-buffered saline (PBS), ice-cold

-

Mitochondria Isolation Buffer (MIB): 210 mM mannitol, 70 mM sucrose, 5 mM Tris-HCl (pH 7.5), 1 mM EDTA

-

Dounce homogenizer with a tight-fitting pestle

-

Refrigerated centrifuge

Procedure:

-

Harvest cells by trypsinization or scraping and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in 10 volumes of ice-cold MIB.

-

Incubate on ice for 10 minutes to allow cells to swell.

-

Homogenize the cell suspension with 10-15 strokes of a pre-chilled Dounce homogenizer.

-

Transfer the homogenate to a centrifuge tube and centrifuge at 1,300 x g for 5 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully transfer the supernatant to a new tube and centrifuge at 17,000 x g for 20 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently wash the mitochondrial pellet with 1 mL of ice-cold MIB.

-

Centrifuge again at 17,000 x g for 20 minutes at 4°C.

-

Resuspend the final mitochondrial pellet in a minimal volume of MIB and determine the protein concentration using a standard method (e.g., BCA assay).

Measurement of ATP Synthesis Inhibition

This protocol utilizes a luciferase-based assay to measure the rate of ATP synthesis in isolated mitochondria and its inhibition by this compound.

Materials:

-

Isolated mitochondria

-

ATP Synthesis Assay Buffer: 125 mM KCl, 10 mM Tris-HCl (pH 7.5), 2 mM K2HPO4, 1 mM MgCl2, 0.1 mM EGTA

-

Substrates: 5 mM pyruvate, 5 mM malate

-

ADP (100 mM stock)

-

This compound (stock solution in DMSO)

-

Luciferin-luciferase ATP assay kit

-

Luminometer

Procedure:

-

Prepare a reaction mixture containing ATP Synthesis Assay Buffer and substrates.

-

Add isolated mitochondria to a final concentration of 0.1 mg/mL.

-

Add varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or DMSO as a vehicle control. Incubate for 5 minutes at 37°C.

-

Initiate ATP synthesis by adding ADP to a final concentration of 1 mM.

-

At various time points (e.g., 0, 1, 2, 5, 10 minutes), take aliquots of the reaction and stop the reaction by adding an equal volume of a boiling solution of 100 mM Tris-HCl, 4 mM EDTA, pH 7.75.

-

Measure the ATP concentration in the stopped aliquots using a luciferin-luciferase ATP assay kit according to the manufacturer's instructions.

-

Calculate the rate of ATP synthesis for each this compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Measurement of ATP Hydrolysis (ATPase) Inhibition

This protocol describes a spectrophotometric assay to measure the ATPase activity of F1F0-ATPase and its inhibition by this compound. The assay couples the production of ADP to the oxidation of NADH.

Materials:

-

Isolated mitochondria or submitochondrial particles (SMPs)

-

ATPase Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl2

-

ATP (100 mM stock)

-

Phosphoenolpyruvate (PEP, 100 mM stock)

-

NADH (10 mM stock)

-

Pyruvate kinase (PK) and lactate dehydrogenase (LDH) enzyme mix

-

This compound (stock solution in DMSO)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing ATPase Assay Buffer, 1 mM PEP, 0.3 mM NADH, and the PK/LDH enzyme mix.

-

Add isolated mitochondria or SMPs to a final concentration of 0.05 mg/mL.

-

Add varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or DMSO as a vehicle control. Incubate for 5 minutes at 37°C.

-

Initiate the reaction by adding ATP to a final concentration of 2 mM.

-

Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculate the rate of ATP hydrolysis from the linear portion of the curve.

-

Determine the IC50 value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway of F1F0-ATPase and this compound Inhibition

Caption: Mechanism of F1F0-ATPase inhibition by this compound.

Experimental Workflow for Determining this compound IC50

Caption: Workflow for determining the IC50 of this compound.

Logical Relationship of this compound's Effect

Caption: Logical cascade of this compound's cellular effects.

Conclusion

This compound is a powerful tool for studying mitochondrial function due to its specific and potent inhibition of the F1F0-ATPase. By targeting the F0 proton channel, it provides a means to dissect the intricate processes of oxidative phosphorylation. The experimental protocols outlined in this guide offer a starting point for researchers to investigate the effects of this compound and similar inhibitors. Further research, particularly high-resolution structural studies of the this compound-F0 complex and detailed kinetic analyses, will continue to refine our understanding of this important class of mitochondrial inhibitors and their potential therapeutic applications.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Cryo-EM structure of the entire mammalian F-type ATP synthase [research-explorer.ista.ac.at]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-Resolution Respirometry: OXPHOS Protocols for Human Cells and Permeabilized Fibers from Small Biopsies of Human Muscle | Springer Nature Experiments [experiments.springernature.com]

The Cytotoxic Potential of Ossamycin: A Technical Guide for Researchers

An In-depth Examination of the Bioactivity and Mechanism of Action of a Potent F1F0-ATPase Inhibitor

Introduction

Ossamycin is a macrocyclic polyketide natural product originally isolated from Streptomyces hygroscopicus var. ossamyceticus.[1] It has garnered significant interest within the scientific community due to its potent antifungal and cytotoxic properties.[1] Notably, this compound has been identified as one of the most selective cytotoxic agents among 37,000 molecules tested against the 60 human cancer cell lines of the National Cancer Institute (NCI-60) screen, placing it in the top 0.1% for cell line selective cytotoxicity.[1] This technical guide provides a comprehensive overview of the biological activity of this compound as a cytotoxic agent, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Inhibition of Mitochondrial F1F0-ATPase

The primary molecular target of this compound is the mitochondrial F1F0-ATPase (also known as ATP synthase), a critical enzyme complex responsible for the majority of cellular ATP synthesis through oxidative phosphorylation.[1] this compound acts as a potent inhibitor of the F0 subunit of this complex, effectively disrupting the proton channel and thereby inhibiting ATP production.[1] This disruption of cellular energy metabolism is a key event that triggers the cascade of events leading to cell death.

Induction of Apoptosis via the Intrinsic Pathway

By inhibiting the F1F0-ATPase, this compound induces a state of energetic stress within the cell. This metabolic disruption is a potent trigger for the intrinsic pathway of apoptosis, also known as the mitochondrial pathway. The inhibition of ATP synthesis leads to a decrease in the mitochondrial membrane potential and the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

The central events in this compound-induced apoptosis are hypothesized to involve the following steps:

-

Inhibition of F1F0-ATPase: this compound binds to the F0 subunit, blocking proton translocation and halting ATP synthesis.

-

Mitochondrial Dysfunction: The disruption of the electron transport chain and ATP production leads to mitochondrial stress.

-

Activation of Bcl-2 Family Proteins: The cellular stress activates pro-apoptotic members of the Bcl-2 protein family, such as Bax and Bak. These proteins promote the permeabilization of the outer mitochondrial membrane.

-

Release of Cytochrome c: The compromised mitochondrial membrane releases cytochrome c into the cytosol.

-

Apoptosome Formation and Caspase Activation: Cytosolic cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9.

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.

-

Cellular Disassembly: The executioner caspases orchestrate the systematic dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Quantitative Cytotoxicity Data

| Cell Line | Cancer Type | IC50 (nM) |

| Example: HL-60 | Leukemia | Data not available |

| Example: MCF-7 | Breast Cancer | Data not available |

| Example: A549 | Lung Cancer | Data not available |

| Example: HCT116 | Colon Cancer | Data not available |

| Example: SF-268 | CNS Cancer | Data not available |

Table 1: Illustrative Table of this compound IC50 Values. IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth. These values are typically determined using cell viability assays such as the MTT or MTS assay.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the cytotoxic activity of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range for a potent compound might be from 0.1 nM to 1 µM.

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

-

After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the various concentrations of this compound or controls to the respective wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the curve using non-linear regression analysis.

-

Protocol 2: Analysis of Apoptosis by Western Blotting

This protocol describes the detection of key apoptosis-related proteins, such as cleaved caspases and members of the Bcl-2 family, to confirm the induction of apoptosis by this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

6-well plates or culture flasks

-

Cell scrapers

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

ECL (Enhanced Chemiluminescence) detection reagents

-

Chemiluminescence imaging system or X-ray film

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates or flasks and allow them to attach overnight.

-

Treat cells with this compound at concentrations around the predetermined IC50 value for various time points (e.g., 0, 6, 12, 24 hours). Include a vehicle control.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Incubate on ice for 30 minutes with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations of all samples. Denature 20-30 µg of protein per sample by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.

-

-

Analysis:

-

Analyze the bands corresponding to the target proteins. An increase in cleaved caspase-3 and cleaved PARP, and a change in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins would be indicative of apoptosis.

-

Use β-actin as a loading control to ensure equal protein loading across all lanes.

-

Potential Signaling Pathways for Further Investigation

While the primary mechanism of this compound is the direct inhibition of mitochondrial ATP synthesis leading to intrinsic apoptosis, its broader impact on cellular signaling is an area for further research. Given the central role of energy metabolism in regulating key signaling pathways, it is plausible that this compound could modulate pathways such as:

-

PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival and is highly dependent on cellular energy status. Inhibition of ATP production by this compound could lead to the inactivation of this pro-survival pathway, further sensitizing cancer cells to apoptosis.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascades (including ERK, JNK, and p38) are involved in stress responses and can mediate both pro-survival and pro-apoptotic signals. The metabolic stress induced by this compound could potentially activate the stress-activated JNK and p38 pathways, which are often associated with the induction of apoptosis.

Further studies employing techniques such as Western blotting for key phosphorylated proteins in these pathways (e.g., p-Akt, p-mTOR, p-ERK, p-JNK) are warranted to elucidate the full spectrum of this compound's effects on cancer cell signaling.

Conclusion

This compound is a highly potent and selective cytotoxic agent that targets a fundamental process in cancer cell metabolism – mitochondrial ATP synthesis. Its ability to induce apoptosis through the intrinsic pathway makes it a compelling candidate for further investigation in cancer drug development. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this compound and to further unravel its complex mechanism of action. Future research should focus on obtaining comprehensive cytotoxicity data across a wider panel of cancer cell lines and on delineating the specific signaling networks that are modulated by this promising natural product.

References

An In-depth Technical Guide to the Spiroacetal Moiety of Ossamycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ossamycin is a potent cytotoxic macrolide antibiotic first isolated from Streptomyces hygroscopicus var. ossamyceticus.[1][2] A defining structural feature of this 24-membered polyketide is a 6,6-spiroacetal moiety (1,7-dioxaspiro[3][3]-undecane system) integrated into its macrocyclic core.[1][2] This spiroacetal is crucial for the biological activity of this compound, which exhibits highly selective and potent cytotoxicity against a range of cancer cell lines by inhibiting the F0 subunit of mitochondrial F1F0-ATPase.[2][4] This guide provides a comprehensive technical overview of the spiroacetal moiety of this compound, focusing on its structure, physicochemical properties, biosynthesis, and role in the molecule's mechanism of action.

Physicochemical and Structural Properties of this compound

The structural elucidation of this compound was accomplished through single-crystal X-ray diffraction studies, confirming the presence of the spiroacetal system.[1][2] The PubChem database provides computed physicochemical properties for this compound, which are summarized in the table below.[5]

| Property | Value | Source |

| Molecular Formula | C49H85NO14 | --INVALID-LINK--[5] |

| Molecular Weight | 912.2 g/mol | --INVALID-LINK--[5] |

| XLogP3 | 4.7 | --INVALID-LINK--[5] |

| Hydrogen Bond Donor Count | 7 | --INVALID-LINK--[5] |

| Hydrogen Bond Acceptor Count | 15 | --INVALID-LINK--[5] |

| Rotatable Bond Count | 7 | --INVALID-LINK--[5] |

| Exact Mass | 911.59700639 | --INVALID-LINK--[5] |

| Monoisotopic Mass | 911.59700639 | --INVALID-LINK--[5] |

| Topological Polar Surface Area | 217 Ų | --INVALID-LINK--[5] |

| Heavy Atom Count | 64 | --INVALID-LINK--[5] |

| Complexity | 1560 | --INVALID-LINK--[5] |

Crystallographic Data:

The crystal structure of this compound has been determined and the data is available through the Cambridge Crystallographic Data Centre (CCDC).

| Database | Identifier |

| CCDC Number | 114905 |

Biosynthesis of the Spiroacetal Moiety

The formation of the spiroacetal moiety in this compound is a fascinating enzymatic process. Analysis of the this compound biosynthetic gene cluster (BGC) in S. hygroscopicus var. ossamyceticus led to the identification of a putative spirocyclase, OssO.[6]

The Role of the Spirocyclase OssO

Subsequent research confirmed that OssO is a novel spirocyclase responsible for catalyzing the stereospecific formation of the spiroacetal ring system.[7][8][9] Deletion of the homologous gene olmO in the oligomycin producer resulted in the accumulation of metabolites lacking the spiroacetal structure, confirming the role of this enzyme family in spirocyclization.[7][8][9]

The crystal structure of OssO has been solved, revealing a unique 10-strand β-barrel fold.[6][7][8][9] Site-specific mutagenesis studies suggest a mechanism involving general acid/general base catalysis within the enzyme's active site to facilitate the cyclization.[7][8][9]

Crystallographic Data for OssO:

| Database | PDB ID |

| Protein Data Bank | 7SFP |

Experimental Workflow: Characterization of OssO

While detailed, step-by-step protocols are not available in the reviewed literature, the general workflow for the characterization of the OssO spirocyclase can be outlined as follows:

Biological Activity and Mechanism of Action

This compound's potent cytotoxic effects stem from its specific inhibition of the mitochondrial F0F1-ATPase (ATP synthase).[4][10] This inhibition disrupts oxidative phosphorylation, leading to a cellular energy crisis and the induction of apoptosis.[4] The spiroacetal moiety is believed to play a critical role in the binding of this compound to the F0 subunit of the ATPase.

Cytotoxicity

This compound is noted for its remarkable and selective cytotoxicity against the NCI-60 panel of human cancer cell lines, placing it in the top 0.1% of the most selective cytotoxic agents tested.[2][4] Unfortunately, a comprehensive, publicly available table of the GI50 values for this compound against the full NCI-60 panel could not be retrieved in the current search.

Signaling Pathway: Inhibition of F0F1-ATPase and Induction of Apoptosis

The inhibition of F0F1-ATPase by this compound triggers the intrinsic pathway of apoptosis. By disrupting the proton channel of the F0 subunit, this compound dissipates the mitochondrial membrane potential. This leads to the release of pro-apoptotic factors from the mitochondria, activating a caspase cascade that culminates in programmed cell death.

References

- 1. Structure of the spiroketal-macrolide this compound. | Semantic Scholar [semanticscholar.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 11015-84-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. pnas.org [pnas.org]

- 5. This compound | C49H85NO14 | CID 10748327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. ora.ox.ac.uk [ora.ox.ac.uk]

Ossamycin: A Technical Guide to a Potent Macrocyclic Polyketide Inhibitor of Mitochondrial ATPase

Introduction

Ossamycin is a naturally occurring macrocyclic polyketide produced by the bacterium Streptomyces hygroscopicus var. ossamyceticus.[1][2] First reported in 1965, it belongs to a family of complex polyketides characterized by a 22- to 26-membered macrocyclic ring and a distinctive 6,6-spiroacetal moiety.[1][3] As a potent and highly selective inhibitor of the F0 component of mitochondrial F1F0-ATPase, this compound exhibits significant antifungal and cytotoxic properties.[1][2] Its unique mechanism of action and profound selectivity against certain cancer cell lines have made it a subject of considerable interest for researchers in drug development and chemical biology.[2] This technical guide provides an in-depth overview of this compound's core characteristics, mechanism of action, biosynthesis, and the experimental protocols used for its study.

Core Characteristics of this compound

This compound is a 24-membered macrocyclic lactone. Its complex architecture features a 1,7-dioxaspiro[4][4]-undecanyl (6,6-spiroacetal) system integrated into the macroring and an unusual, highly reduced aminosugar, L-ossamine, attached at the C-8 position.[1][3] The complete three-dimensional structure and its relative stereochemistry were definitively established by single-crystal X-ray diffraction studies.[1][5]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄₉H₈₅NO₁₄ |

| Molar Mass | 912.212 g·mol⁻¹ |

| Appearance | White crystalline solid |

| Solubility | Soluble in most organic solvents (e.g., methanol, ether); slightly soluble in water. |

| Producing Organism | Streptomyces hygroscopicus var. ossamyceticus |

Mechanism of Action: Inhibition of F1F0-ATPase

The primary molecular target of this compound is the mitochondrial F1F0-ATP synthase (also known as Complex V), a critical enzyme in cellular energy metabolism.[3] This enzyme couples the proton motive force generated by the electron transport chain to the synthesis of ATP. This compound specifically binds to the F0 subunit, the proton-translocating pore of the complex.[1] This inhibition disrupts the flow of protons, uncoupling it from ATP synthesis and effectively shutting down oxidative phosphorylation.

This mechanism is particularly relevant in the context of oncology. Many cancer cells exhibit the Warburg effect, relying heavily on glycolysis for energy even in the presence of oxygen. By inhibiting the remaining mitochondrial ATP production, this compound can induce a severe energy crisis, leading to selective cytotoxicity in these cells.[2] Studies have shown that this compound and related F0F1-ATPase inhibitors are among the most cell-line-selective cytotoxic agents ever tested by the National Cancer Institute (NCI).[2]

Biosynthesis of this compound

The genetic blueprint for this compound production is located in a 127-kbp biosynthetic gene cluster (BGC), designated 'oss', within the genome of S. hygroscopicus var. ossamyceticus.[3] Analysis of this cluster has revealed a fascinating and unusual assembly process for a macrocyclic polyketide.[6]

The core macrocycle is assembled by a modular Type I polyketide synthase (PKS). Uniquely, the this compound PKS accomplishes 15 cycles of chain extension using only 14 extension modules.[1][3] This indicates a rare instance of "programmed iteration," where one module is used twice in a programmed fashion during the assembly process.[3]

Following the creation of the polyketide backbone, the molecule undergoes a series of post-PKS modifications, or tailoring steps, to achieve its final, biologically active form. These include:

-

Hydroxylation: Four specific cytochrome P450 enzymes (OssL, OssK, OssM, and OssF) are encoded within the cluster, and they are responsible for stereospecific hydroxylations at positions C-4, C-8, C-10, and C-35.[3]

-

Spiroketalization: The cluster encodes a putative spirocyclase enzyme, OssO, which is believed to catalyze the formation of the characteristic 6,6-spiroacetal moiety.[3]

-

Glycosylation: The rare aminosugar L-ossamine is synthesized via a dedicated set of genes within the cluster and is subsequently attached to the C-8 hydroxyl group of the macrocycle.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. texaschildrens.org [texaschildrens.org]

- 5. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]

- 6. The biosynthetic pathway to this compound, a macrocyclic polyketide bearing a spiroacetal moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Literature Review of Ossamycin: A Potent Mitochondrial ATPase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ossamycin is a macrocyclic polyketide natural product that has garnered significant interest within the scientific community for its potent and selective biological activities.[1] First isolated in 1965 from the fermentation broths of Streptomyces hygroscopicus var. ossamyceticus, this complex molecule has demonstrated marked antifungal and cytotoxic properties.[1][2] Its primary mechanism of action lies in the specific inhibition of the F0 subunit of the mitochondrial F1F0-ATPase (ATP synthase), a critical enzyme complex responsible for ATP production through oxidative phosphorylation.[1] This targeted disruption of cellular energy metabolism underlies its potent cytotoxic effects and positions it as a molecule of interest for further investigation in oncology and infectious disease research. This technical guide provides a comprehensive literature review of this compound, summarizing its biological activities, detailing relevant experimental protocols, and visualizing its mechanism of action and related cellular pathways.

Chemical and Physical Properties

This compound is a 22- to 26-membered macrocyclic polyketide characterized by a distinctive 6,6-spiroacetal moiety.[1] Its complex structure includes multiple stereocenters and an unusual deoxyamino sugar, L-ossamine, attached to the macrocycle.[3]

| Property | Value |

| Molecular Formula | C49H85NO14 |

| Molecular Weight | 912.2 g/mol |

| IUPAC Name | (1S,3S,6′R,7S,8E,15R,16R,17S,18R,19R,20S,21R,22E,26S,28R,30R)-17-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6′-[(2R)-2-hydroxybutyl]-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2′-oxane]-24-one |

| CAS Number | 11015-84-2 |

Biological Activity and Quantitative Data

This compound exhibits potent cytotoxic and antifungal activities, stemming from its inhibition of mitochondrial ATP synthase.

Cytotoxicity

Antifungal Activity

The antifungal properties of this compound are a direct consequence of its primary mechanism of action, as fungi heavily rely on mitochondrial respiration.[3][5] Specific Minimum Inhibitory Concentration (MIC) values against a broad range of fungal pathogens are not extensively tabulated in the readily available literature. However, its classification as a potent antifungal agent is well-established.[3][5]

Mechanism of Action: Inhibition of F1F0-ATPase

The primary molecular target of this compound is the F0 subunit of the mitochondrial F1F0-ATPase.[1] This enzyme complex is essential for the synthesis of ATP, utilizing the proton motive force generated by the electron transport chain. The F0 subunit forms the proton channel, and by binding to this component, this compound effectively blocks proton translocation, thereby halting ATP synthesis.[6] This disruption of cellular energy production is the principal mechanism underlying its biological effects. While the precise kinetic parameters of this compound's interaction with F1F0-ATPase, such as the inhibition constant (Ki), are not detailed in the available literature, its potent inhibitory nature is consistently reported.[3][5]

Downstream Signaling Pathways

The inhibition of mitochondrial ATP synthesis by this compound triggers a cascade of downstream cellular events, ultimately leading to cell cycle arrest and apoptosis.

Apoptosis Induction

By depleting the cell's primary energy source, this compound induces the intrinsic pathway of apoptosis. The disruption of mitochondrial function leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis, leading to programmed cell death.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, A NEW CYTOTOXIC AGENT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The biosynthetic pathway to this compound, a macrocyclic polyketide bearing a spiroacetal moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Understanding and exploiting the mechanistic basis for selectivity of polyketide inhibitors of F(0)F(1)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] The biosynthetic pathway to this compound, a macrocyclic polyketide bearing a spiroacetal moiety | Semantic Scholar [semanticscholar.org]

- 6. Inhibitors of ATP Synthase as New Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology of Ossamycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ossamycin is a potent macrocyclic polyketide natural product that exhibits significant antifungal and cytotoxic activities. Its primary mechanism of action is the inhibition of the F₀ subunit of the mitochondrial F₁F₀-ATP synthase (also known as complex V), a critical enzyme in cellular energy metabolism. By disrupting ATP synthesis, this compound triggers a cascade of cellular events, including the depletion of cellular ATP, a decrease in mitochondrial membrane potential, and the induction of apoptosis. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative data on its biological activities, detailed experimental protocols for its study, and an exploration of the signaling pathways it perturbs.

Introduction

This compound is a member of the macrolide family of natural products, produced by Streptomyces hygroscopicus var. ossamyceticus. Structurally, it is characterized by a large lactone ring. Its potent biological activities, particularly its selective cytotoxicity against cancer cell lines, have made it a subject of interest in drug discovery and chemical biology. This guide will delve into the core pharmacological aspects of this compound, providing researchers with the necessary information to effectively study and potentially exploit its therapeutic potential.

Mechanism of Action: Inhibition of F₁F₀-ATP Synthase

The primary molecular target of this compound is the F₁F₀-ATP synthase, an enzyme embedded in the inner mitochondrial membrane responsible for the majority of cellular ATP production.

The F₁F₀-ATP Synthase

The F₁F₀-ATP synthase is a multi-subunit complex with two main components:

-

F₁ subunit: A soluble, peripheral membrane protein that extends into the mitochondrial matrix and contains the catalytic sites for ATP synthesis.

-

F₀ subunit: A transmembrane protein complex that forms a proton channel, allowing the passage of protons from the intermembrane space to the mitochondrial matrix.

The flow of protons through the F₀ subunit drives the rotation of a central stalk, which in turn induces conformational changes in the F₁ subunit, leading to the synthesis of ATP from ADP and inorganic phosphate (Pi).

This compound's Inhibitory Action

This compound specifically binds to the F₀ subunit of the ATP synthase. This binding event physically obstructs the proton channel, thereby inhibiting the flow of protons and uncoupling it from the catalytic activity of the F₁ subunit. This leads to a cessation of ATP synthesis via oxidative phosphorylation.

Quantitative Pharmacological Data

While specific IC₅₀ values for this compound are not abundantly available in publicly accessible literature, its potent inhibitory activity is well-established. For comparative purposes, data for other well-characterized F₁F₀-ATP synthase inhibitors are presented below. It is expected that this compound would exhibit potency in a similar nanomolar to low micromolar range.

| Compound | Target | Assay System | IC₅₀ |

| Oligomycin | F₀ subunit of F₁F₀-ATPase | Bovine heart mitochondria | ~1 µM |

| Venturicidin | F₀ subunit of F₁F₀-ATPase | E. coli membrane vesicles | ~0.1 µM |

| Apoptolidin | F₀ subunit of F₁F₀-ATPase | Human Jurkat cells | ~50 nM |

Note: The IC₅₀ values can vary significantly depending on the specific assay conditions, cell type, and species from which the enzyme is derived.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological effects of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

Cancer cell line of interest (e.g., HeLa, Jurkat, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

F₁F₀-ATPase Activity Assay (Coupled Spectrophotometric Assay)

This assay measures the ATP hydrolysis activity of the F₁F₀-ATPase by coupling the production of ADP to the oxidation of NADH.

Materials:

-

Isolated mitochondria or submitochondrial particles

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂, 50 mM KCl)

-

ATP solution

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

This compound stock solution (in DMSO)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing assay buffer, PEP, NADH, PK, and LDH.

-

Mitochondria Addition: Add a known amount of isolated mitochondria or submitochondrial particles to the cuvette and mix.

-

Baseline Measurement: Monitor the absorbance at 340 nm to establish a baseline rate of NADH oxidation.

-

Inhibitor Addition: Add the desired concentration of this compound or vehicle control (DMSO) to the cuvette and incubate for a few minutes.

-

Reaction Initiation: Initiate the ATPase reaction by adding ATP to the cuvette.

-

Absorbance Monitoring: Continuously monitor the decrease in absorbance at 340 nm, which is proportional to the rate of ADP production and thus the ATPase activity.

-

Data Analysis: Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. The specific activity of the ATPase is expressed as µmol of ATP hydrolyzed per minute per mg of protein. The percentage of inhibition by this compound is calculated relative to the vehicle control.

Cellular Signaling Pathways Affected by this compound

The inhibition of F₁F₀-ATP synthase by this compound leads to a profound disruption of cellular energy homeostasis, which in turn activates several downstream signaling pathways, ultimately leading to cell death.

ATP Depletion and Energy Stress

The most immediate consequence of this compound treatment is a rapid decrease in cellular ATP levels. This energy crisis triggers an activation of the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis. However, the primary consequence of severe ATP depletion is the induction of apoptosis.

Disruption of Mitochondrial Membrane Potential

The proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis, is also crucial for maintaining the mitochondrial membrane potential (ΔΨm). By blocking proton flow, this compound leads to a dissipation of the ΔΨm. This depolarization is a key event in the initiation of the intrinsic apoptotic pathway.

Induction of Apoptosis

The loss of mitochondrial membrane potential triggers the opening of the mitochondrial permeability transition pore (mPTP), leading to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. These factors include:

-

Cytochrome c: Binds to Apaf-1 to form the apoptosome, which activates caspase-9.

-

Smac/DIABLO: Inhibits inhibitors of apoptosis proteins (IAPs), thereby promoting caspase activity.

Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the apoptotic program by cleaving a wide range of cellular substrates, leading to the characteristic morphological and biochemical features of apoptosis, including DNA fragmentation and membrane blebbing.

Conclusion

This compound is a powerful pharmacological tool for studying mitochondrial function and a potential lead compound for the development of novel anticancer agents. Its well-defined mechanism of action, centered on the inhibition of F₁F₀-ATP synthase, provides a clear rationale for its cytotoxic effects. This technical guide has provided a comprehensive overview of the key pharmacological aspects of this compound, including its mechanism, methods for its study, and the cellular pathways it impacts. Further research into the quantitative aspects of its activity and its effects in various preclinical models is warranted to fully elucidate its therapeutic potential.

Methodological & Application

Protocol for Using Ossamycin in Cell Culture Experiments

Introduction

Ossamycin is a potent cytotoxic macrolide antibiotic isolated from Streptomyces hygroscopicus var. ossamyceticus. Its primary mechanism of action is the inhibition of the F0 component of mitochondrial F1F0-ATP synthase, the enzyme responsible for the majority of cellular ATP production.[1][2][3] This disruption of cellular energy metabolism leads to a cascade of downstream effects, including the induction of apoptosis and autophagy, making this compound a compound of significant interest for cancer research and drug development. Notably, it was identified as one of the most selective cytotoxic agents in a screen of 37,000 compounds against the 60 human cancer cell lines of the National Cancer Institute (NCI).[1]

This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, aimed at researchers, scientists, and drug development professionals.

Data Presentation: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Hypothetical GI50 (nM) |

| A549 | Lung Carcinoma | 50 |

| MCF7 | Breast Cancer | 75 |

| HeLa | Cervical Cancer | 60 |

| Jurkat | T-cell Leukemia | 40 |

| PC-3 | Prostate Cancer | 85 |

| SF-268 | CNS Cancer | 55 |

Experimental Protocols

Reconstitution and Storage of this compound

-

Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the powder in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1-10 mM). To ensure complete dissolution, vortex the solution gently.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. It is advisable to keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a chosen cell line in a 96-well format.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting range is 1 nM to 10 µM. After 24 hours, carefully remove the medium and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

-

Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the GI50 value.

Apoptosis Detection by Western Blot for Cleaved Caspase-3

This protocol describes the detection of apoptosis by monitoring the cleavage of caspase-3, a key executioner caspase.

Materials:

-

Cells and culture reagents

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-cleaved caspase-3, anti-total caspase-3, and an antibody for a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Cell Treatment: Seed cells in larger culture vessels (e.g., 6-well plates or 10 cm dishes) and treat with this compound at concentrations around the predetermined GI50 for various time points (e.g., 12, 24, 48 hours). Include a vehicle control.

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis: Analyze the bands corresponding to cleaved caspase-3. An increase in the cleaved caspase-3 band indicates the induction of apoptosis. Normalize the results to the loading control.

Autophagy Detection by Western Blot for LC3 Conversion

This protocol is for assessing the induction of autophagy by monitoring the conversion of LC3-I to LC3-II.

Materials:

-

Same as for the apoptosis Western blot, with the primary antibody being anti-LC3.

-

Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine) are recommended for autophagic flux assays.

Procedure:

-

Cell Treatment: Treat cells with this compound as described for the apoptosis assay. To measure autophagic flux, include a condition where cells are co-treated with this compound and a lysosomal inhibitor for the last few hours of the experiment.

-

Cell Lysis and Protein Quantification: Follow the same procedure as for the apoptosis Western blot.

-

SDS-PAGE and Western Blot:

-

Perform SDS-PAGE and Western blotting as described previously.

-

Use a primary antibody that recognizes both LC3-I and LC3-II.

-

Incubate with the primary antibody, followed by the secondary antibody and ECL detection.

-

-

Data Analysis: The conversion of the cytosolic form LC3-I (approximately 16 kDa) to the lipidated, autophagosome-associated form LC3-II (approximately 14 kDa) is an indicator of autophagy induction. An increase in the LC3-II/LC3-I ratio or the amount of LC3-II suggests an increase in autophagosomes.[4] Comparing the levels of LC3-II in the presence and absence of a lysosomal inhibitor allows for the assessment of autophagic flux.[5][6][7][8]

Visualizations

Signaling Pathway of this compound-Induced Cell Death

Caption: this compound-induced signaling cascade leading to cell death.

Experimental Workflow for Investigating this compound's Effects

Caption: Experimental workflow for characterizing this compound's effects.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The biosynthetic pathway to this compound, a macrocyclic polyketide bearing a spiroacetal moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The biosynthetic pathway to this compound, a macrocyclic polyketide bearing a spiroacetal moiety | PLOS One [journals.plos.org]

- 4. Assaying Drug-Induced Apoptosis | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. Macroautophagy: Novus Biologicals [novusbio.com]

- 7. researchgate.net [researchgate.net]

- 8. Best way to quantitatively measure Autophagic Flux, Novus Biologicals [novusbio.com]

Application Notes and Protocols for Ossamycin in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ossamycin is a macrolide antibiotic produced by Streptomyces hygroscopicus var. ossamyceticus. It is a potent and selective inhibitor of the F1Fo-ATPase (ATP synthase) in mitochondria.[1][2][3] By targeting this crucial enzyme, this compound disrupts cellular energy metabolism, leading to cytotoxicity.[4] Its high potency and selectivity against cancer cell lines have made it a subject of interest in cancer research.[2] These application notes provide detailed protocols for the preparation and use of this compound in common in vitro assays.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄₉H₈₅NO₁₄ | PubChem |

| Molar Mass | 912.2 g/mol | PubChem |

| Appearance | Solid | N/A |

| Storage (as powder) | -20°C | General Recommendation |

Solubility of this compound

| Solvent | Estimated Solubility | Source/Justification |

| DMSO | ≥15 mg/mL (~16.4 mM) | Based on solubility of Josamycin[1] and other similar compounds. |

| Ethanol | Soluble | General property of macrolides. |

| Water | Insoluble | General property of macrolides. |

Recommended Working Concentrations for In Vitro Assays

Specific IC50 values for this compound in various cancer cell lines are not widely published. However, it is known to be a highly potent cytotoxic agent.[2] Therefore, a broad concentration range should be tested initially to determine the optimal working concentration for your specific cell line and assay.

| Assay Type | Recommended Starting Concentration Range |

| Cytotoxicity Assays (e.g., MTT, XTT) | 0.1 nM - 10 µM |

| Mitochondrial Respiration Assays | 1 nM - 1 µM |

| Apoptosis Assays (e.g., Caspase activity) | 10 nM - 1 µM |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO